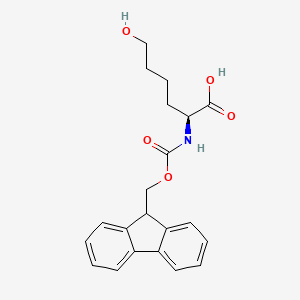

Fmoc-L-Nle(6-OH)-OH

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-hydroxyhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO5/c23-12-6-5-11-19(20(24)25)22-21(26)27-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19,23H,5-6,11-13H2,(H,22,26)(H,24,25)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLKMUBZYLZBKMO-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Fmoc-L-Nle(6-OH)-OH for Advanced Peptide Synthesis

Introduction

In the landscape of innovative peptide therapeutics and complex protein engineering, the incorporation of unnatural amino acids is a cornerstone for modulating biological activity, enhancing metabolic stability, and introducing novel functionalities. Among these valuable building blocks is Fmoc-L-Nle(6-OH)-OH, or N-α-(9-Fluorenylmethoxycarbonyl)-6-hydroxy-L-norleucine. This molecule offers a unique combination of a hydrophobic norleucine backbone with a terminal hydroxyl group, providing a strategic point for conjugation, modification, or influencing peptide conformation.

This technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals. It delves into the core properties of this compound, offering insights into its application in solid-phase peptide synthesis (SPPS), and providing a framework for its effective utilization in the laboratory. While empirical data for this specific derivative is not as abundant as for more common amino acids, this guide synthesizes available information with established principles of peptide chemistry to provide a robust working knowledge base.

Core Properties of this compound

A foundational understanding of the physicochemical properties of this compound is paramount for its successful application. The presence of the bulky, lipophilic Fmoc group, the linear hydrocarbon side chain of norleucine, and the polar terminal hydroxyl group collectively define its behavior in solution and during synthetic manipulations.

Chemical Structure and Identifiers

The structure of this compound is characterized by the Fmoc protecting group on the alpha-amino group of a 6-hydroxy-L-norleucine core.

Figure 2: General workflow for a single coupling cycle in Fmoc-SPPS.

Step-by-Step Protocol:

-

Resin Preparation: Swell the resin (e.g., Rink Amide for C-terminal amides or Wang resin for C-terminal acids) in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc group from the N-terminus of the growing peptide chain. This is typically a two-step process (e.g., 2 minutes followed by 8 minutes).

-

Washing: Thoroughly wash the resin with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.

-

Amino Acid Activation: In a separate vessel, dissolve this compound (typically 3-5 equivalents relative to the resin loading) in a minimal amount of DMF. Add the chosen coupling reagent (e.g., HBTU, HATU, or DIC) and a base (e.g., DIPEA or collidine) to activate the carboxylic acid. Allow pre-activation for a few minutes.

-

Coupling Reaction: Add the activated this compound solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature to facilitate amide bond formation.

-

Monitoring the Coupling: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test or the Chloranil test. A negative result indicates the absence of free primary amines.

-

Washing: After the coupling is complete, wash the resin extensively with DMF to remove excess reagents and byproducts.

-

Capping (Optional): To block any unreacted N-terminal amines, a capping step can be performed using a solution of acetic anhydride and a non-nucleophilic base in DMF.

-

Repeat Cycle: Repeat steps 2-8 for the subsequent amino acids in the peptide sequence.

Choice of Coupling Reagents

The choice of coupling reagent is critical, especially when using the unprotected form of this compound, to minimize the risk of O-acylation.

-

Carbodiimides (e.g., DIC) with Additives (e.g., OxymaPure®, HOBt): This combination is a cost-effective and efficient choice. The additive helps to suppress racemization and can reduce the likelihood of side reactions. [1]* Uronium/Aminium Salts (e.g., HBTU, HATU): These are highly efficient coupling reagents that provide rapid reaction kinetics. However, their high reactivity may increase the risk of O-acylation of the unprotected hydroxyl group. Careful control of reaction time and stoichiometry is essential.

-

Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents are also very effective and are known for their ability to couple sterically hindered amino acids.

For the initial incorporation of this compound, a less reactive but still efficient system like DIC/OxymaPure® may be a prudent choice to minimize potential side reactions.

Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide must be cleaved from the solid support, and all side-chain protecting groups must be removed.

Standard Cleavage Cocktail:

A common cleavage cocktail for peptides synthesized using the Fmoc/tBu strategy is a mixture of trifluoroacetic acid (TFA) with scavengers to quench the reactive cationic species generated during deprotection. A typical cocktail is:

-

TFA/TIS/H₂O (95:2.5:2.5 v/v/v)

Where TIS is triisopropylsilane, a scavenger.

Cleavage Protocol:

-

Final Fmoc Deprotection: Ensure the N-terminal Fmoc group of the final amino acid has been removed.

-

Resin Washing and Drying: Thoroughly wash the peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.

-

Cleavage Reaction: Add the cleavage cocktail to the dry resin in a fume hood and allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.

-

Peptide Precipitation: Filter the resin and collect the TFA solution containing the cleaved peptide. Precipitate the peptide by adding the TFA solution to cold diethyl ether.

-

Isolation and Purification: Collect the precipitated peptide by centrifugation, wash with cold diethyl ether, and dry under vacuum. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC). [2]

Analysis and Characterization

The purity and identity of peptides containing 6-hydroxynorleucine can be confirmed using standard analytical techniques:

-

RP-HPLC: To assess the purity of the crude and purified peptide. The retention time will be influenced by the overall hydrophobicity of the peptide. [2]* Mass Spectrometry (MS): To confirm the molecular weight of the peptide. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. Tandem mass spectrometry (MS/MS) can be used to sequence the peptide and confirm the incorporation of the 6-hydroxynorleucine residue. [3]* Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural characterization of the purified peptide.

Safety and Handling

This compound, like other Fmoc-protected amino acids, should be handled with appropriate laboratory safety precautions.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the solid compound and its solutions.

-

Inhalation: Avoid inhaling the powder. Handle in a well-ventilated area or in a fume hood.

-

Skin and Eye Contact: In case of contact, wash the affected area thoroughly with water.

-

Storage: Store in a cool, dry, and dark place to prevent degradation. [4] Refer to the specific Material Safety Data Sheet (MSDS) provided by the supplier for detailed safety information.

Conclusion

This compound is a valuable and versatile building block for the synthesis of modified peptides with enhanced properties. Its unique structure, combining a stable norleucine backbone with a functionalizable hydroxyl group, opens up a wide range of possibilities for drug discovery and protein engineering. While the decision to protect the side-chain hydroxyl group requires careful consideration of the specific synthetic strategy and desired purity, the general protocols and principles outlined in this guide provide a solid foundation for the successful incorporation of this promising unnatural amino acid into novel peptide-based constructs. As with any specialized reagent, empirical optimization of coupling and cleavage conditions is recommended to achieve the best possible outcomes in your specific application.

References

-

ResearchGate. (2014, February 18). Is it imperative to protect the side chain hydroxyl groups of amino acids in SPPS? [Online discussion]. Available: [Link]

-

AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available: [Link]

-

ChemRxiv. (2023). Peptide Synthesis Using Unprotected Amino Acids. Available: [Link]

-

AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available: [Link]

-

AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). Available: [Link]

-

Merck Millipore. Novabiochem® Coupling reagents. Available: [Link]

-

Activotec. Fmoc-L-Nle-OH. Available: [Link]

-

BuyersGuideChem. Fmoc-L-Nle(6-OtBu)-OH suppliers and producers. Available: [Link]

-

Matrix Innovation. Fmoc-L-Nle-OH. Available: [Link]

-

Aapptec Peptides. Fmoc-Nle-OH, N-Fmoc-L-norleucine; CAS 77284-32-3. Available: [Link]

-

University of California, Irvine. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available: [Link]

-

The Royal Society of Chemistry. H NMR spectra were recorded at 300 and 400 MHz. Available: [Link]

- Google Patents. CN103373940B - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain.

-

PubMed. Mass spectrometry of peptides and proteins. Available: [Link]

- Google Patents. CN106928171A - Fmoc‑Arg(Pbf)The synthetic method of OH.

-

ResearchGate. (2021, April 29). Synthesis of Glucosyl Amino Acid Derivatives for Obtaining N‐Glucopeptides via SPPS: Optimization of the Synthetic Route. Available: [Link]

-

SciSpace. HPLC analysis and purification of peptides. Available: [Link]

-

ResearchGate. Synthesis of Fmoc‐Nle(OPO(OH)(OBn))‐OH 2. (i) BnOH, THF, 0 °C, 5 min;.... Available: [Link]

-

The Ohio State University. Peptide ion fragmentation in mass spectrometry. Available: [Link]

-

PNAS. Peptide synthesis using unprotected peptides through orthogonal coupling methods. Available: [Link]

-

ResearchGate. HPLC Analysis and Purification of Peptides - Colin T. Mant, Yuxin Chen, Zhe Yan, Traian V. Popa, James M. Kovacs, Janine B. Mills, Brian P. Tripet, and Robert S. Hodges. Available: [Link]

-

Waters Corporation. Peptide Isolation & Purification Techniques. Available: [Link]

-

PubMed Central. HPLC Analysis and Purification of Peptides. Available: [Link]

-

Waters Corporation. Synthetic Peptide Impurity Analysis on Waters Reversed-Phase Columns. Available: [Link]

-

Bapeks. Fmoc-Nle(6-OH). Available: [Link]

-

PubMed Central. Purification, Identification and Molecular Docking of Novel Antioxidant Peptides from Walnut (Juglans regia L.) Protein Hydrolysates. Available: [Link]

-

MDPI. (2023, November 13). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Available: [Link]

-

UAB. (2011, January 14). Peptide ion fragmentation in mass spectrometry. Available: [Link]

-

ERA: Education & Research Archive. Solid-State 17O NMR Spectroscopy of Fmoc-Protected Amino Acids by Brittney A. Klein. Available: [Link]

-

Matrix Science. Mascot help: Peptide fragmentation. Available: [Link]

-

Radboud Repository. (2023, February 27). Oxidation of designed model peptides containing methionine, proline and glutamic acid investigated by tandem mass spectrometry. Available: [Link]

-

MDPI. Enhanced Bioactive Peptide Release from Pre-Hydrolysed Pea Protein: Impact of Pepsin Digestion on Antidiabetic and Antihypertensive Functions. Available: [Link]

-

ResearchGate. (2025, December 13). Characterization and biological properties of peptides isolated from dried fermented cow milk products by RP‐HPLC: Amino acid composition, antioxidant, antihypertensive, and antidiabetic properties | Request PDF. Available: [Link]

Sources

An In-Depth Technical Guide to the Synthesis and Characterization of Fmoc-L-Nle(6-OH)-OH

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of N-α-(9-Fluorenylmethoxycarbonyl)-L-6-hydroxynorleucine (Fmoc-L-Nle(6-OH)-OH), a valuable non-canonical amino acid for solid-phase peptide synthesis (SPPS). The incorporation of side-chain hydroxylated amino acids like 6-hydroxynorleucine can introduce unique structural and functional properties into peptides, making them of significant interest in drug discovery and development. This document details a robust synthetic protocol, purification strategies, and a suite of analytical techniques for the unambiguous characterization of the final product, ensuring its suitability for downstream applications. The methodologies are presented with a focus on the underlying chemical principles and practical considerations to empower researchers in their synthetic endeavors.

Introduction: The Significance of Hydroxylated Non-Canonical Amino Acids in Peptide Science

The field of peptide therapeutics has witnessed a paradigm shift with the advent of non-canonical amino acids (ncAAs). These unique building blocks offer the ability to move beyond the 20 proteinogenic amino acids, enabling the design of peptides with enhanced properties such as increased metabolic stability, improved receptor affinity and selectivity, and novel functionalities.[1] Among the diverse array of ncAAs, those bearing hydroxylated side chains are of particular interest. The hydroxyl group can participate in hydrogen bonding, serve as a site for post-translational modifications like phosphorylation or glycosylation, and influence the overall conformation of the peptide.

This compound is an analog of leucine with a terminal hydroxyl group on its aliphatic side chain. Its incorporation into a peptide sequence can impart a degree of hydrophilicity and a potential point for further chemical modification. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is the cornerstone of modern solid-phase peptide synthesis (SPPS), favored for its base-lability which allows for mild deprotection conditions, orthogonal to the acid-labile side-chain protecting groups.[2][3] The availability of high-purity this compound is therefore crucial for its successful application in the synthesis of complex and modified peptides.[3]

This guide presents a detailed methodology for the synthesis of this compound, followed by a rigorous characterization protocol to ensure the identity, purity, and stereochemical integrity of the final compound.

Synthetic Strategy and Protocol

The synthesis of this compound is predicated on the selective N-α-protection of the parent amino acid, L-6-hydroxynorleucine. The primary challenge in this synthesis is the potential for side reactions involving the side-chain hydroxyl group. However, under carefully controlled reaction conditions, the amino group's greater nucleophilicity allows for selective acylation.

Proposed Synthetic Pathway

The most direct and efficient route to this compound is the reaction of L-6-hydroxynorleucine with an activated Fmoc reagent, such as 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu), under basic conditions. This reaction, a standard procedure for the Fmoc protection of amino acids, is known as a Schotten-Baumann reaction.[4]

Caption: Proposed synthetic route for this compound.

Detailed Experimental Protocol

Materials and Reagents:

-

L-6-hydroxynorleucine

-

9-Fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu)

-

Sodium Bicarbonate (NaHCO₃)

-

Acetone (ACS grade)

-

Deionized Water

-

Ethyl Acetate (EtOAc)

-

Hexane

-

1 M Hydrochloric Acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolution of Starting Material: In a 250 mL round-bottom flask, dissolve L-6-hydroxynorleucine (1.0 eq) in a 1:1 mixture of acetone and deionized water. Add sodium bicarbonate (2.5 eq) to the solution and stir until all solids are dissolved. The basic conditions are crucial for deprotonating the amino group, thereby increasing its nucleophilicity.

-

Addition of Fmoc-OSu: In a separate beaker, dissolve Fmoc-OSu (1.1 eq) in acetone. Add this solution dropwise to the stirring solution of L-6-hydroxynorleucine over 30 minutes at room temperature. The slow addition helps to control the reaction rate and minimize side reactions.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane with a small amount of acetic acid. The disappearance of the starting amino acid and the appearance of a new, UV-active spot (due to the Fmoc group) indicates the progression of the reaction.

-

Work-up and Extraction:

-

Once the reaction is complete, remove the acetone under reduced pressure using a rotary evaporator.

-

Acidify the remaining aqueous solution to a pH of approximately 2-3 with 1 M HCl. This step protonates the carboxylic acid, making the product soluble in organic solvents.

-

Extract the product into ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine (2 x 30 mL) to remove any remaining water-soluble impurities.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, or by flash column chromatography on silica gel.[5] Recrystallization is often preferred for its simplicity and ability to yield highly pure crystalline material.[6]

Comprehensive Characterization

Rigorous characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized this compound. A multi-technique approach is recommended.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a powerful tool for assessing the purity of the final product. The presence of the hydrophobic Fmoc group makes the compound well-suited for this technique.[7]

Table 1: Representative HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 30-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm and 301 nm |

| Injection Volume | 10 µL |

A successful synthesis should yield a chromatogram with a single major peak, indicating high purity (typically >98%). The retention time can be used as a quality control parameter for batch-to-batch consistency.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound. Electrospray ionization (ESI) is a suitable technique for this molecule.

Table 2: Expected Mass Spectrometry Data

| Parameter | Expected Value |

| Chemical Formula | C₂₁H₂₃NO₅ |

| Molecular Weight | 369.41 g/mol |

| [M+H]⁺ (Positive Ion Mode) | 370.16 m/z |

| [M-H]⁻ (Negative Ion Mode) | 368.15 m/z |

| [M+Na]⁺ (Positive Ion Mode) | 392.14 m/z |

The observation of the expected molecular ions provides strong evidence for the successful synthesis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, confirming the connectivity of atoms within the molecule. Both ¹H and ¹³C NMR should be performed.

¹H NMR: The proton NMR spectrum will show characteristic signals for the Fmoc group (aromatic protons between 7.3 and 7.8 ppm), the α-proton of the amino acid, and the protons of the aliphatic side chain, including the methylene group adjacent to the hydroxyl.

¹³C NMR: The carbon NMR will show distinct signals for the carbonyl carbons (carboxyl and urethane), the aromatic carbons of the fluorenyl group, and the aliphatic carbons of the norleucine side chain.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to identify the key functional groups present in the molecule.

Table 3: Expected FTIR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) |

| O-H Stretch (hydroxyl & carboxylic acid) | 3300-2500 (broad) |

| N-H Stretch (urethane) | ~3300 |

| C=O Stretch (carboxylic acid) | ~1710 |

| C=O Stretch (urethane) | ~1690 |

| C-N Stretch | ~1230 |

Workflow and Quality Control

A systematic workflow with integrated quality control checkpoints is crucial for a successful and reproducible synthesis.

Caption: Workflow for the synthesis and quality control of this compound.

Conclusion

This technical guide provides a comprehensive and practical framework for the synthesis and characterization of this compound. By following the detailed protocols and employing the recommended analytical techniques, researchers can confidently produce this valuable non-canonical amino acid with high purity and structural integrity. The availability of well-characterized this compound will undoubtedly facilitate the exploration of novel peptide structures with enhanced therapeutic potential, contributing to the advancement of peptide-based drug discovery.

References

- Google Patents. (n.d.). Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain.

- LGC Standards. (n.d.). Focus on FMOC chemistry.

- UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).

- ResearchGate. (2025). Rapid and efficient method for the preparation of Fmoc‐amino acids starting from 9‐fluorenylmethanol.

- Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (2020). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis.

- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.

- Benchchem. (n.d.). Fmoc-Nle-Nle-OH | 251316-91-3.

- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.

- Benchchem. (n.d.). Fmoc-N-methyl-L-norleucine: Applications and Protocols in Peptide Chemistry.

- CymitQuimica. (n.d.). Fmoc-Nle-OH.

- PubMed. (n.d.). Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study.

- SpectraBase. (n.d.). Fmoc-Nle-OH.

- Aapptec Peptides. (n.d.). Fmoc-Nle-OH, N-Fmoc-L-norleucine; CAS 77284-32-3.

- Sigma-Aldrich. (n.d.). Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC.

- ResearchGate. (2025). Convenient Asymmetric Synthesis of Fmoc-(S)-6,6,6-Trifluoro-Norleucine.

- Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups.

- ACS Publications. (2015). Synthesis of Side-Chain Modified Polypeptides. Chemical Reviews.

- ChemicalBook. (n.d.). Fmoc-Phe-OH(35661-40-6) 1H NMR spectrum.

- Agilent. (2010). Analysis of Amino Acids by HPLC.

- PubMed Central. (2023). Semi-Rational Design of L-Isoleucine Dioxygenase Generated Its Activity for Aromatic Amino Acid Hydroxylation.

- ACS Publications. (2018). Asymmetric Synthesis of Fmoc-Protected β-Hydroxy and β-Methoxy Amino Acids via a Sharpless Aminohydroxylation Reaction Using FmocNHCl. Organic Letters.

- ChemPep. (n.d.). Fmoc-Nle(6-OH)-OH.

- Frontiers. (2022). Residue-Specific Incorporation of the Non-Canonical Amino Acid Norleucine Improves Lipase Activity on Synthetic Polyesters.

- Google Patents. (n.d.). Preparation method of Fmoc-Lys (Mtt) -OH.

- ChemPep. (n.d.). Overview of Fmoc Amino Acids.

- (n.d.).

- International Journal of Pharmaceutical Sciences and Research. (2021). Synthesis and Characterization of 6 – Hydroxy – 3, 4 -Dihydroquinolinone Cilostazol Impurity-A as per Indian Pharmacopoeia.

- ResearchGate. (n.d.). Typical biocatalytic synthesis of hydroxylated L-amino acids by....

- ResearchGate. (n.d.). Synthesis of Fmoc‐Nle(OPO(OH)(OBn))‐OH 2. (i) BnOH, THF, 0 °C, 5 min;....

- The Royal Society of Chemistry. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media.

- ScienceOpen. (n.d.). Supporting Information.

- MDPI. (2021). Constrained Dipeptide Surrogates: 5- and 7-Hydroxy Indolizidin-2-one Amino Acid Synthesis from Iodolactonization of Dehydro-2,8-diamino Azelates.

- Sigma-Aldrich. (n.d.). Fmoc-Nle-OH Novabiochem 77284-32-3.

- MDPI. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group.

Sources

- 1. Frontiers | Residue-Specific Incorporation of the Non-Canonical Amino Acid Norleucine Improves Lipase Activity on Synthetic Polyesters [frontiersin.org]

- 2. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 4. Fmoc-Protected Amino Groups [organic-chemistry.org]

- 5. ajpamc.com [ajpamc.com]

- 6. CN103373940B - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain - Google Patents [patents.google.com]

- 7. Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Strategic Value of Hydroxylated Norleucine

An In-Depth Technical Guide to Fmoc-L-Nle(6-OH)-OH: Synthesis, Properties, and Application in Peptide Drug Discovery

This guide provides a comprehensive technical overview of N-α-(9-fluorenylmethoxycarbonyl)-L-6-hydroxynorleucine (this compound), an unnatural amino acid derivative of significant interest to researchers and professionals in peptide chemistry and drug development. We will delve into its chemical structure, physicochemical properties, a detailed synthesis protocol, and its strategic incorporation into solid-phase peptide synthesis (SPPS). This document is designed to equip scientists with the foundational knowledge and practical insights required to effectively utilize this versatile building block in their research endeavors.

Norleucine (Nle) is an acyclic isomer of leucine and is often employed as a non-oxidizable isostere for methionine in peptide design. The introduction of a hydroxyl group at the terminus of the norleucine side chain, creating 6-hydroxynorleucine, adds a new layer of functionality. This modification provides a primary alcohol for further chemical derivatization, such as PEGylation, glycosylation, or the attachment of fluorescent labels and other molecular probes. The extended and flexible six-carbon aliphatic chain, capped with a reactive hydroxyl group, distinguishes it from shorter-chain hydroxylated amino acids like serine and threonine, offering unique conformational properties and a greater reach for potential interactions or conjugations.

The Fmoc protecting group renders this amino acid suitable for modern solid-phase peptide synthesis (SPPS) protocols, which rely on its base-lability for sequential N-terminal deprotection.[1][] The precursor, L-6-hydroxynorleucine, has been identified as a key chiral intermediate in the synthesis of vasopeptidase inhibitors, highlighting its relevance in medicinal chemistry.[3] This guide will provide the necessary technical details to leverage the full potential of this compound in the laboratory.

Chemical Structure and Physicochemical Properties

This compound is an α-amino acid derivative characterized by an L-configuration at the chiral center, an N-terminal Fmoc protecting group, and a linear six-carbon side chain terminating in a hydroxyl group.

Chemical Structure:

(Note: This is a placeholder image. A proper 2D chemical structure drawing should be inserted here.)

(Note: This is a placeholder image. A proper 2D chemical structure drawing should be inserted here.)

The table below summarizes the key physicochemical properties of this compound. It is important to note that while some data for the hydroxylated form is available, other specifications are often extrapolated from its non-hydroxylated counterpart, Fmoc-L-Nle-OH, due to its more extensive characterization in the literature.

| Property | Value | Source |

| Synonyms | Fmoc-6-hydroxynorleucine, Fmoc-Nle(6-hydroxy) | ChemPep |

| CAS Number | 374899-60-2 | ChemPep |

| Molecular Formula | C₂₁H₂₃NO₅ | ChemPep |

| Molecular Weight | 369.4 g/mol | ChemPep |

| Appearance | White to off-white powder | [4] |

| Melting Point | 137-147 °C (for Fmoc-L-Nle-OH) | [4] |

| Optical Rotation | -19° ± 2° (c=1, DMF) (for Fmoc-L-Nle-OH) | [4] |

| Solubility | Soluble in DMF and other polar organic solvents | [4] |

Synthesis of this compound

The synthesis of this compound is a two-stage process: first, the stereospecific synthesis of the precursor amino acid, L-6-hydroxynorleucine, followed by the protection of its α-amino group with the Fmoc moiety.

Stage 1: Enzymatic Synthesis of L-6-Hydroxynorleucine

A highly efficient and stereoselective method for producing L-6-hydroxynorleucine utilizes an enzymatic reductive amination pathway. This approach offers significant advantages over classical chemical synthesis by ensuring high optical purity (>99%) and good yields.[4]

Protocol: Enzymatic Reductive Amination

-

Reaction Setup: In a temperature-controlled reaction vessel, dissolve 2-keto-6-hydroxyhexanoic acid in a suitable buffer (e.g., phosphate buffer, pH 7.0-8.0).

-

Addition of Co-factors and Enzyme: Add NADH (or a recycling system for NADH) and ammonium chloride to the solution. Initiate the reaction by adding beef liver glutamate dehydrogenase.

-

Reaction Conditions: Maintain the reaction mixture at a constant temperature (e.g., 30-37 °C) with gentle agitation for 12-24 hours.

-

Monitoring: Monitor the progress of the reaction by HPLC or TLC to confirm the consumption of the keto acid and the formation of L-6-hydroxynorleucine.

-

Work-up and Purification: Upon completion, terminate the reaction by denaturing the enzyme (e.g., by pH shift or heat). Remove the denatured protein by centrifugation or filtration. The resulting aqueous solution containing L-6-hydroxynorleucine can be purified by ion-exchange chromatography.

Causality and Expertise: The use of glutamate dehydrogenase is pivotal as it stereoselectively reduces the imine intermediate formed from the keto acid and ammonia, exclusively yielding the L-enantiomer. This enzymatic approach circumvents the need for chiral resolutions, which are often costly and reduce the overall yield.

Stage 2: N-α-Fmoc Protection

The protection of the α-amino group of L-6-hydroxynorleucine is achieved through a standard Schotten-Baumann reaction.

Protocol: Fmoc Protection of L-6-Hydroxynorleucine

-

Dissolution: Dissolve L-6-hydroxynorleucine (1.0 equivalent) in a 10% aqueous sodium carbonate solution or a mixture of 1,4-dioxane and water. Cool the solution to 0-5 °C in an ice bath.

-

Addition of Fmoc-Cl: Slowly add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl) (1.05 equivalents) in 1,4-dioxane or acetone to the amino acid solution with vigorous stirring. Maintain the temperature at 0-5 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 4-6 hours or overnight.

-

Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Fmoc-Cl and byproducts.

-

Acidification and Extraction: Acidify the aqueous layer to pH 2-3 with dilute hydrochloric acid, which will cause the Fmoc-protected amino acid to precipitate. Extract the product with ethyl acetate.

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by flash column chromatography to yield pure this compound.[5]

Synthesis Workflow Diagram:

Caption: Workflow for the two-stage synthesis of this compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily designed for use in Fmoc-based SPPS.[6] Its incorporation into a growing peptide chain follows the standard cycle of deprotection, activation, and coupling.

Side-Chain Protection Strategy

A critical consideration when using this compound is the potential for the side-chain hydroxyl group to undergo side reactions during peptide synthesis, particularly acylation during the coupling steps. While some protocols for SPPS with unprotected hydroxyl groups exist, it is generally advisable to protect the side-chain hydroxyl to ensure high purity of the final peptide.[7]

A common protecting group for alcohols in Fmoc-SPPS is the tert-butyl (tBu) group, which is stable to the basic conditions used for Fmoc removal (e.g., piperidine in DMF) but is readily cleaved by strong acids (e.g., trifluoroacetic acid, TFA) during the final cleavage and global deprotection step.[8] Therefore, the use of Fmoc-L-Nle(6-OtBu)-OH is often the preferred reagent for incorporation into a peptide sequence.[9][10]

SPPS Incorporation Workflow

The following is a generalized protocol for the incorporation of Fmoc-L-Nle(6-OtBu)-OH into a peptide sequence on a solid support (e.g., Rink Amide resin for a C-terminal amide).

Protocol: SPPS Cycle for Fmoc-L-Nle(6-OtBu)-OH Incorporation

-

Resin Swelling: Swell the resin in a suitable solvent (e.g., DMF) for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-20 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.

-

Amino Acid Activation: In a separate vessel, pre-activate Fmoc-L-Nle(6-OtBu)-OH (3-5 equivalents) with a coupling reagent such as HBTU/DIPEA or HATU/HOAt in DMF.

-

Coupling: Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-4 hours.

-

Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.

-

Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

-

Repeat Cycle: Repeat steps 2-6 for the subsequent amino acids in the peptide sequence.

SPPS Workflow Diagram:

Caption: SPPS cycle for the incorporation of Fmoc-L-Nle(6-OtBu)-OH.

Final Cleavage and Deprotection

After the full peptide sequence has been assembled, the peptide is cleaved from the resin, and all side-chain protecting groups (including the tBu group on the 6-hydroxynorleucine) are removed simultaneously. This is typically achieved by treating the peptide-resin with a cleavage cocktail containing TFA and scavengers (e.g., water, triisopropylsilane) to quench reactive carbocations.[6]

Conclusion

This compound is a valuable and versatile building block for peptide chemists and drug developers. Its unique structure, featuring a flexible, hydroxylated aliphatic side chain, opens up a wide range of possibilities for creating novel peptides with enhanced properties or for site-specific conjugation. By understanding the principles of its synthesis and the strategic considerations for its incorporation into SPPS, researchers can effectively utilize this compound to advance their scientific objectives. The protocols and insights provided in this guide serve as a solid foundation for the successful application of this compound in the laboratory.

References

-

Hanson, R. L., et al. (1999). Enzymatic synthesis of L-6-hydroxynorleucine. Bioorganic & Medicinal Chemistry, 7(10), 2247-2252. [Link]

-

Fields, G. B. (2011). Minimal Protection Strategies for SPPS. DriveHQ. [Link]

-

Matrix Innovation. (n.d.). Fmoc-L-Leu-OH. [Link]

- Google Patents. (2010). Production of peptides containing poly-gly sequences using fmoc chemistry.

-

Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (2020). impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. [Link]

-

Nowick Laboratory, UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis. [Link]

-

SpectraBase. (n.d.). Fmoc-Nle-OH. [Link]

-

ResearchGate. (n.d.). Side-chain protecting groups in Fmoc-based SPPS. [Link]

-

Bio-Synthesis. (2014). Side Chain Protected Peptide Synthesis. [Link]

-

Fields, G. B. (2011). Introduction to Peptide Synthesis. Current protocols in protein science, Chapter 18, Unit 18.1. [Link]

-

Cusabio. (n.d.). Fmoc-Nle(6-OtBu)-OH. [Link]

-

Zabrocki, J., et al. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. Molecules, 26(22), 6843. [Link]

-

AAPPTec. (n.d.). Planning a Peptide Synthesis. [Link]

-

Aapptec Peptides. (n.d.). Fmoc-Nle-OH, N-Fmoc-L-norleucine; CAS 77284-32-3. [Link]

-

Melchionna, M., et al. (2016). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. Current topics in medicinal chemistry, 16(18), 2009–2018. [Link]

-

Li, Z., et al. (2024). Therapeutic peptides: chemical strategies fortify peptides for enhanced disease treatment efficacy. Journal of Nanobiotechnology, 22(1), 195. [Link]

-

Melchionna, M., et al. (2016). The Unexpected Advantages of Using D-Amino Acids for Peptide Self- Assembly into Nanostructured Hydrogels for Medicine. Current topics in medicinal chemistry, 16(18), 2009–2018. [Link]

-

BuyersGuideChem. (n.d.). Fmoc-L-Nle(6-OtBu)-OH suppliers and producers. [Link]

-

Samaranayaka, A. G. P., & Li-Chan, E. C. Y. (2011). Health Benefits of Antioxidative Peptides Derived from Legume Proteins with a High Amino Acid Score. Journal of agricultural and food chemistry, 59(15), 8016–8027. [Link]

Sources

- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fmoc-L-Nle-OH | Matrix Innovation [matrix-innovation.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.uci.edu [chem.uci.edu]

- 7. drivehq.com [drivehq.com]

- 8. biosynth.com [biosynth.com]

- 9. cusabio.com [cusabio.com]

- 10. Fmoc-L-Nle(6-OtBu)-OH suppliers and producers - BuyersGuideChem [buyersguidechem.com]

A Technical Guide to the Applications of Hydroxylated Norleucine in Peptide Chemistry

Abstract

The incorporation of non-canonical amino acids (ncAAs) is a cornerstone of modern peptide chemistry, enabling the design of peptidomimetics with enhanced therapeutic properties.[1][2] Norleucine (Nle), a hydrophobic residue often used as a non-oxidizable isostere of methionine, serves as a valuable scaffold for further functionalization.[1] This technical guide explores the synthesis and multifaceted applications of hydroxylated norleucine derivatives, particularly (2S,4R)- and (2S,4S)-4-hydroxynorleucine, in peptide science. We delve into the profound impact of side-chain hydroxylation on peptide conformation, metabolic stability, and bioactivity. This document provides researchers, chemists, and drug development professionals with expert insights into the causal mechanisms behind its utility and detailed protocols for its practical implementation.

Introduction: Beyond Methionine Substitution

Norleucine, an isomer of leucine with a linear four-carbon side chain, is primarily recognized in peptide chemistry as a robust replacement for methionine.[1] Its aliphatic side chain mimics the hydrophobicity and steric profile of methionine without the susceptibility to oxidation at the sulfur atom, thereby enhancing the chemical stability of the final peptide. However, the true potential of norleucine is realized upon functionalization. The introduction of a hydroxyl group onto its side chain transforms it from a passive structural surrogate into an active modulator of peptide properties.

This guide focuses on γ-hydroxylated norleucine (4-hydroxynorleucine), which introduces a secondary alcohol at a position that allows for significant interaction with the peptide backbone. This modification imparts several key advantages:

-

Conformational Control: The hydroxyl group can act as both a hydrogen bond donor and acceptor, pre-organizing the peptide backbone into specific secondary structures such as β-turns or helices.[3]

-

Enhanced Stability: Like other D-amino acids or modified residues, hydroxylated norleucine can confer resistance to enzymatic degradation by proteases, leading to a longer in-vivo half-life.[4]

-

Improved Pharmacokinetics: The added polarity from the hydroxyl group can subtly modulate the hydrophobicity of a peptide, potentially improving solubility and bioavailability.

-

A Handle for Conjugation: The secondary alcohol provides a specific, nucleophilic site for the attachment of payloads, labels, or polymers like PEG.

Synthesis of Fmoc-Protected Hydroxylated Norleucine

The successful incorporation of hydroxylated norleucine into a peptide via Solid-Phase Peptide Synthesis (SPPS) requires an N-terminally protected building block, typically with a 9-fluorenylmethoxycarbonyl (Fmoc) group.[5][6] The synthesis of a building block like Fmoc-(2S,4R)-4-hydroxynorleucine is a multi-step process that demands precise stereochemical control. While various routes exist, a common strategy involves starting from a chiral precursor to set the stereochemistry.

The workflow below illustrates a conceptual pathway for synthesizing the required building block and incorporating it into a peptide.

Caption: Workflow for synthesis of the Fmoc-hydroxynorleucine building block and its incorporation via SPPS.

Core Applications and Mechanistic Insights

Conformational Control and Structural Scaffolding

The primary application of hydroxylated norleucine is to enforce conformational rigidity upon the inherently flexible peptide backbone.[7] The position of the hydroxyl group is critical. In 4-hydroxynorleucine, the γ-hydroxyl group is perfectly positioned to form a stable intramolecular hydrogen bond with the backbone carbonyl oxygen of the i-2 or i-1 residue, or the amide proton of the i+1 or i+2 residue.

This interaction can nucleate the formation of specific secondary structures:

-

γ-Turns and β-Turns: The formation of a hydrogen bond between the side-chain OH and a backbone C=O or N-H can induce a turn, reversing the direction of the peptide chain. This is crucial for creating compact, globular structures necessary for receptor binding.

-

Helix Stabilization: By satisfying a hydrogen bond that would otherwise be exposed to solvent, the hydroxyl group can stabilize the N-terminus of an α-helix or promote the formation of alternative helical structures like the 12/10-helix observed in some α/γ-peptides.[5]

Caption: Hydroxyl group of Nle(OH) forming a hydrogen bond with a backbone carbonyl, inducing a turn.

The stereochemistry of the hydroxyl group ((4R) vs. (4S)) dictates the precise dihedral angles favored by the side chain, allowing for fine-tuning of the resulting conformation. This principle is analogous to how 4(R)-hydroxyproline is used to favor an exo ring pucker, stabilizing the trans amide bond and pre-organizing a peptide into its bioactive conformation.[3]

Peptidomimetics for Enhanced Stability and Function

Peptides are often poor drug candidates due to their rapid degradation by proteases. Incorporating ncAAs is a proven strategy to overcome this limitation.[4] Hydroxylated norleucine can enhance proteolytic stability through two primary mechanisms:

-

Steric Hindrance: The hydroxylated side chain may not be recognized efficiently by the active site of proteases that typically target canonical amino acids.

-

Conformational Shielding: By inducing a tight turn or stable helix, the hydroxylated residue can sterically shield adjacent peptide bonds from enzymatic cleavage.

Furthermore, it can serve as a structural and functional mimic of other hydroxylated amino acids. For example, it can replace a serine or threonine residue to alter the local hydrogen-bonding network or act as a more flexible alternative to the conformationally rigid hydroxyproline.

Experimental Protocols & Data Interpretation

Protocol: SPPS Incorporation of Fmoc-(2S,4R)-4-Hydroxynorleucine

This protocol outlines a standard manual coupling cycle on a 0.1 mmol scale using Rink Amide resin. The hydroxyl group on the norleucine side chain is typically left unprotected or protected with a highly labile group if necessary.

Materials:

-

Rink Amide Resin (0.1 mmol)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, 20% (v/v) in DMF

-

Fmoc-(2S,4R)-Nle(OH)-OH (0.5 mmol, 5 equiv.)

-

HATU (0.5 mmol, 5 equiv.)

-

N,N-Diisopropylethylamine (DIEA) (1.0 mmol, 10 equiv.)

-

Dichloromethane (DCM)

-

Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water

Procedure:

-

Resin Swelling: Place the resin in a reaction vessel and swell in DMF for 30 minutes. Drain the DMF.[8]

-

Fmoc Deprotection: Add 20% piperidine/DMF to the resin. Agitate for 3 minutes, drain. Add fresh 20% piperidine/DMF and agitate for 10 minutes. Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).[9]

-

Amino Acid Activation: In a separate vial, dissolve Fmoc-(2S,4R)-Nle(OH)-OH and HATU in DMF. Add DIEA and allow the mixture to pre-activate for 1-2 minutes.

-

Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 2-4 hours. The extended coupling time helps overcome potential steric hindrance.[8]

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5x) and DCM (3x).

-

Confirmation: Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction.

-

Chain Elongation: Repeat steps 2-6 for all subsequent amino acids in the sequence.

-

Final Cleavage: After the final Fmoc deprotection, wash the resin with DCM and dry under vacuum. Add the cleavage cocktail and agitate for 2-3 hours. Filter the resin and precipitate the crude peptide in cold diethyl ether.[8]

-

Purification: Purify the crude peptide via reverse-phase HPLC.

Data Presentation: Interpreting Analytical Results

The successful incorporation and conformational impact of hydroxylated norleucine can be verified using standard analytical techniques. NMR spectroscopy is particularly powerful for elucidating the three-dimensional structure in solution.[4]

| Analytical Technique | Parameter | Expected Observation for Hydroxylated Norleucine Peptide | Interpretation |

| Mass Spectrometry | Molecular Weight | Observed mass matches calculated mass (+16 Da per hydroxylation vs. Nle). | Confirms successful incorporation of the hydroxylated residue. |

| ¹H NMR | Nle(OH) α-H Chemical Shift | Potential downfield shift compared to a standard Nle residue. | Indicates a change in the local electronic environment and dihedral angle due to the hydroxyl group and D-configuration effects.[4] |

| Amide (NH) Protons | Temperature coefficient (dδ/dT) < -4.5 ppb/K for specific protons. | Suggests these amide protons are involved in stable intramolecular hydrogen bonds, likely with the Nle(OH) side chain. | |

| ¹³C NMR | Nle(OH) Cβ Chemical Shift | Significant downfield shift (~5-8 ppm) compared to a standard Nle residue. | An unambiguous indicator of γ-hydroxylation, caused by the electron-withdrawing effect of the adjacent hydroxyl group.[6] |

| 2D NMR (NOESY) | NOE Cross-peaks | Observation of dαN(i, i+1), dNN(i, i+1), or dαN(i, i+2) cross-peaks. | Provides distance restraints that confirm the presence of helical or turn structures.[10] |

| Circular Dichroism (CD) | Molar Ellipticity | Strong negative bands around 208 and 222 nm. | Characteristic signature of α-helical content. A positive band around 220 nm might indicate a β-turn. |

| Protease Stability Assay | Half-life (t½) in plasma | Increased t½ compared to the native peptide. | Demonstrates enhanced resistance to enzymatic degradation.[4] |

Conclusion and Future Outlook

Hydroxylated norleucine is a powerful, yet underutilized, tool in the peptide chemist's arsenal. By moving beyond its parent amino acid's role as a simple methionine isostere, the strategic introduction of a hydroxyl group provides a sophisticated method for controlling peptide conformation, enhancing metabolic stability, and introducing sites for bioconjugation. The ability to dictate secondary structure through stereospecific hydroxylation opens new avenues for the rational design of peptidomimetics with precisely tailored pharmacological profiles. As the demand for more stable and potent peptide therapeutics grows, the application of uniquely functionalized building blocks like hydroxylated norleucine will undoubtedly become increasingly central to the field of drug discovery.

References

-

Gellman, S. H., et al. (2014). A γ-Amino Acid That Favors 12/10-Helical Secondary Structure in α/γ-Peptides. Journal of the American Chemical Society. Available at: [Link]

- BenchChem. (2025). Unveiling Structural Nuances: A Comparative Analysis of Peptides with and without Boc-D-norleucine.

-

LifeTein. (2025). Unusual Amino Acids: Hydroxyproline. LifeTein Peptide Blog. Available at: [Link]

-

Yang, D., et al. (2010). Conformational studies on peptides of alpha-aminoxy acids with functionalized side-chains. Chemistry – An Asian Journal. Available at: [Link]

-

Ko, H., et al. (2017). Time-resolved NMR detection of prolyl-hydroxylation in intrinsically disordered region of HIF-1α. Proceedings of the National Academy of Sciences. Available at: [Link]

-

ResearchGate. (n.d.). A) Chemical stability of peptide 28 under basic conditions (NaOH,...). ResearchGate. Available at: [Link]

-

AAPPTec. (n.d.). How to Synthesize a Peptide. AAPPTec. Available at: [Link]

- Zerbe, O., & Bader, B. (n.d.). Peptide/Protein NMR. University of Zurich.

-

Tabb, D. L., et al. (2010). Accurate quantitation of standard peptides used for quantitative proteomics. Analytical Chemistry. Available at: [Link]

-

Horne, W. S., et al. (2009). Stereospecific Synthesis of Conformationally Constrained γ-Amino Acids: New Foldamer Building Blocks that Support Helical Secondary Struture. Journal of the American Chemical Society. Available at: [Link]

-

Hunter, L., et al. (2011). Synthesis and conformational analysis of α,β-difluoro-γ-amino acid derivatives. Chemistry – A European Journal. Available at: [Link]

-

Karle, I. L. (1999). Conformational characteristics of peptides and unanticipated results from crystal structure analyses. Biopolymers. Available at: [Link]

-

Castro, T. G., et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. Biomolecules. Available at: [Link]

-

Nutten, S., et al. (2020). Peptide Characterization and Functional Stability of a Partially Hydrolyzed Whey-Based Formula over Time. Nutrients. Available at: [Link]

-

Camarero, J. A., et al. (2014). Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine. Current Protocols in Chemical Biology. Available at: [Link]

-

Zondlo, N. J., et al. (2024). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. ChemRxiv. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of (2S,4R)-4-aminoethyl-L-Pro and (2S,4R)-4-carboxymethyl-L-Pro from (2S,4R)-Nα-Boc-4-hydroxy-L-Pro methyl ester. ResearchGate. Available at: [Link]

-

Li, W., et al. (2020). NMR Spectroscopy for Protein Higher Order Structure Similarity Assessment in Formulated Drug Products. Pharmaceuticals. Available at: [Link]

-

Kumar, A. (2020). NMR in structural determination of proteins and peptides. Journal of Pharmaceutical Science and Technology Management. Available at: [Link]

-

Wang, Y., et al. (2018). Synthesis of (2R,4S)-4-Amino-5-hydroxybicyclo[3.1.1]heptane-2-carboxylic Acid via an Asymmetric Intramolecular Mannich Reaction. The Journal of Organic Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). β-Hydroxynorbornane amino acid derivatives: valuable synthons for the diastereoselective preparation of substituted cyclopentylglycine derivatives. ResearchGate. Available at: [Link]

Sources

- 1. chempep.com [chempep.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. gellman.chem.wisc.edu [gellman.chem.wisc.edu]

- 6. Time-resolved NMR detection of prolyl-hydroxylation in intrinsically disordered region of HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN103373940B - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain - Google Patents [patents.google.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. BJOC - Amino acid motifs in natural products: synthesis of O-acylated derivatives of (2S,3S)-3-hydroxyleucine [beilstein-journals.org]

- 10. chem.uzh.ch [chem.uzh.ch]

A Technical Guide to the Strategic Incorporation of Fmoc-L-Nle(6-OH)-OH for Advanced Peptide Design

Abstract

The deliberate incorporation of unnatural amino acids (Uaas) into peptide sequences is a cornerstone of modern medicinal chemistry and protein engineering, enabling the creation of therapeutics with enhanced stability, novel functionalities, and improved pharmacological profiles.[1][2] Norleucine (Nle), a non-oxidizable isostere of methionine, is a valuable Uaa for improving the shelf-life of peptide drugs.[1] This guide focuses on a specialized derivative, Fmoc-L-Nle(6-OH)-OH, which integrates the stability of the norleucine backbone with a terminal hydroxyl group on its side chain. This hydroxyl moiety serves as a versatile, orthogonal chemical handle for post-synthetic modifications. We will provide an in-depth exploration of the strategic advantages of this Uaa, detailed protocols for its incorporation via Fmoc-based solid-phase peptide synthesis (SPPS), and subsequent bioconjugation strategies. This document is intended for researchers and drug development professionals seeking to leverage advanced peptide functionalization techniques.

Introduction: The Role of Functionalized Unnatural Amino Acids

The 20 proteinogenic amino acids offer a limited chemical repertoire for peptide design. Unnatural amino acids expand this chemical space, allowing for the introduction of unique functionalities.[2] this compound is a prime example of a rationally designed building block. It combines two key features:

-

The Norleucine Scaffold : As an isomer of leucine, norleucine's side chain is isosteric to methionine's but lacks the readily oxidizable sulfur atom. Substituting methionine with norleucine can significantly enhance the chemical stability and storage longevity of a peptide therapeutic.[1]

-

The 6-Hydroxyl Group : The terminal primary alcohol on the side chain provides a nucleophilic site for a wide array of bioorthogonal conjugations. This allows for the site-specific attachment of moieties such as polyethylene glycol (PEG), fluorescent dyes, chelating agents, or other reporter groups after the peptide has been synthesized.[2]

This guide provides the technical framework for harnessing the potential of this unique building block.

Physicochemical Profile

The precise properties of this compound are not widely published, as it is a specialized derivative. However, its characteristics can be closely estimated from its parent compound, Fmoc-L-Nle-OH, and its protected precursors. The key difference will be a slight increase in molecular weight and polarity due to the hydroxyl group.

| Property | Value (based on Fmoc-L-Nle-OH) | Notes |

| Molecular Formula | C₂₁H₂₃NO₅ | Estimated for the hydroxylated form. The base Fmoc-Nle-OH is C₂₁H₂₃NO₄.[3][4] |

| Molecular Weight | ~369.41 g/mol | Increased from ~353.42 g/mol for Fmoc-Nle-OH.[3][4] |

| Appearance | White to off-white powder | Consistent with similar Fmoc-protected amino acids.[3][5] |

| Purity (Typical) | ≥98% (HPLC) | Standard for synthesis-grade amino acids.[3][4] |

| Solubility | Soluble in DMF, NMP | Common solvents used in solid-phase peptide synthesis.[5] |

| Melting Point | ~135-147 °C | Similar range to Fmoc-Nle-OH.[4][5] |

| Side-Chain Protection | Required . The hydroxyl group must be protected during SPPS. | A common protecting group is Benzyl (Bzl), creating Fmoc-L-Nle(6-OBzl)-OH.[6] |

Strategic Rationale: The 6-Hydroxyl as a Chemical Handle

The primary motivation for using this compound is to introduce a site-specific point of attachment for post-synthetic modification. The aliphatic hydroxyl group is relatively unreactive under standard peptide synthesis conditions, but it requires protection to prevent undesired side reactions, particularly acylation during coupling steps.

Side-Chain Protection: Before incorporation, the 6-hydroxyl group must be masked with a suitable protecting group. The choice of protecting group is critical and must be orthogonal to the Nα-Fmoc group. A common choice is the Benzyl (Bzl) ether, which is stable to the basic conditions used for Fmoc removal (e.g., piperidine) but is readily cleaved by strong acid during the final cleavage from the resin (e.g., Trifluoroacetic acid).[6] Therefore, the building block used in synthesis is typically Fmoc-L-Nle(6-OBzl)-OH .

Protocol for Solid-Phase Incorporation

The incorporation of Fmoc-L-Nle(6-O-P)-OH (where 'P' is a protecting group like Bzl) follows standard Fmoc-SPPS protocols.[7][8] The following is a generalized procedure.

Workflow for a Single SPPS Elongation Cycle

Caption: SPPS Cycle for Uaa Incorporation.

Detailed Experimental Protocol

This protocol outlines the manual steps for incorporating Fmoc-L-Nle(6-OBzl)-OH into a growing peptide chain on a solid support.

Materials:

-

Peptide synthesis vessel

-

Rink Amide or Wang resin (pre-loaded with the C-terminal amino acid)

-

Fmoc-L-Nle(6-OBzl)-OH

-

Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine)

-

Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

-

Deprotection solution: 20% (v/v) piperidine in DMF

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.[8]

-

Fmoc Deprotection:

-

Activation of Fmoc-L-Nle(6-OBzl)-OH:

-

Coupling to Resin:

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture for 1-2 hours at room temperature.[7]

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.

-

-

Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the sequence.

-

Final Cleavage and Deprotection:

-

After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail (e.g., 95% TFA/TIS/H₂O) to the resin and agitate for 2-3 hours at room temperature.[7] This step simultaneously cleaves the peptide from the resin and removes acid-labile side-chain protecting groups, including the Benzyl group from the Nle(6-OH) side chain.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

Precipitate the crude peptide in cold diethyl ether, centrifuge to form a pellet, and lyophilize.

-

Post-Synthetic Modification of the Hydroxyl Group

Once the peptide is synthesized, cleaved, and purified, the now-exposed 6-hydroxyl group is available for conjugation.

Workflow for Post-Synthetic Bioconjugation

Caption: General Bioconjugation Workflow.

General Protocol for Labeling

The specific reaction conditions will vary based on the chemistry of the label. A common strategy involves activating the label to react with the hydroxyl group. For instance, PEGylation can be achieved using an activated PEG derivative.[11]

-

Dissolution: Dissolve the purified, lyophilized peptide containing Nle(6-OH) in a suitable aqueous buffer or organic solvent.

-

Reagent Addition: Add an excess of the activated labeling reagent (e.g., a fluorescent dye with a succinimidyl ester or an activated PEG). The reaction may require a catalyst or specific pH conditions.

-

Reaction Monitoring: Monitor the reaction progress using RP-HPLC or Mass Spectrometry to observe the consumption of the starting peptide and the formation of the conjugated product.

-

Quenching: Once the reaction is complete, quench any remaining active labeling reagent according to the manufacturer's instructions.

-

Purification: Purify the final conjugated peptide from excess reagents and unconjugated peptide using preparative RP-HPLC.[12]

-

Lyophilization: Lyophilize the pure fractions to obtain the final functionalized peptide.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the final peptide.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary method for assessing the purity of the peptide after synthesis and after conjugation.[12] A single, sharp peak indicates high purity.

-

Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS are used to confirm the molecular weight of the peptide, verifying the successful incorporation of the Nle(6-OH) residue and any subsequent modifications.[13]

Conclusion

This compound is a powerful and highly versatile building block for peptide chemists. It provides a stable alternative to methionine while simultaneously introducing a strategic, orthogonal handle for site-specific functionalization. By following robust SPPS protocols and employing appropriate side-chain protection, researchers can efficiently incorporate this Uaa to construct complex peptides tailored for advanced applications in drug delivery, molecular imaging, and diagnostics. The ability to precisely modify the final peptide opens up a vast landscape for creating novel and highly effective biomolecules.

References

-

Fmoc-L-Nle-OH - Matrix Innovation. Matrix Innovation. [Link]

-

Methods and protocols of modern solid phase peptide synthesis. Amblard, M., et al. (2006). Molecular Biotechnology, 33, 239–254. [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry. University of California, Irvine. [Link]

-

Fmoc-L-Nle(6-OBzl)-OH - Cusabio. Cusabio. [Link]

-

Discovery and Characterization of a Potent Interleukin-6 Binding Peptide with Neutralizing Activity In Vivo - NIH. Spinka, et al. (2015). PLoS ONE, 10(11), e0141330. [Link]

-

Discovery and Characterization of a Potent Interleukin-6 Binding Peptide with Neutralizing Activity In Vivo - ResearchGate. Spinka, et al. (2015). PLoS ONE, 10(11), e0141330. [Link]

-

Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells - PMC - NIH. Crnjar, A., et al. (2018). Scientific Reports, 8, 16424. [Link]

-

Structural analysis of leader peptide binding enables leader-free cyanobactin processing - PMC - NIH. Miller, E. D., et al. (2016). Nature Chemical Biology, 12(10), 824–826. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fmoc-Nle-OH | CymitQuimica [cymitquimica.com]

- 4. Fmoc-Nle-OH Novabiochem 77284-32-3 [sigmaaldrich.com]

- 5. Fmoc-L-Nle-OH | Matrix Innovation [matrix-innovation.com]

- 6. cusabio.com [cusabio.com]

- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 8. chem.uci.edu [chem.uci.edu]

- 9. chemistry.du.ac.in [chemistry.du.ac.in]

- 10. chempep.com [chempep.com]

- 11. Discovery and Characterization of a Potent Interleukin-6 Binding Peptide with Neutralizing Activity In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Structural analysis of leader peptide binding enables leader-free cyanobactin processing - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Fmoc-L-Nle(6-OH)-OH in Solvents for Peptide Synthesis

Abstract

This technical guide provides a comprehensive analysis of the solubility of N-α-Fmoc-L-norleucine(6-OH)-OH, a critical building block in solid-phase peptide synthesis (SPPS). A deep understanding of its solubility is paramount for optimizing coupling efficiencies, ensuring high peptide purity, and minimizing aggregation. While specific quantitative solubility data for this hydroxylated norleucine derivative is not widely published, this guide synthesizes foundational principles of Fmoc-amino acid chemistry to predict its solubility behavior. Furthermore, it presents a rigorous, field-proven experimental protocol for researchers to determine precise solubility in a variety of common and green SPPS solvents. This document is intended for researchers, scientists, and drug development professionals engaged in peptide synthesis.

Introduction: The Significance of Solubility in SPPS

The success of solid-phase peptide synthesis hinges on the efficient and complete coupling of amino acid residues to the growing peptide chain on a solid support.[1] The solubility of the incoming Fmoc-protected amino acid in the reaction solvent is a critical determinant of this success.[2] Poor solubility can lead to several undesirable outcomes, including:

-

Reduced reaction kinetics: Inadequate dissolution of the Fmoc-amino acid lowers its effective concentration, slowing down the coupling reaction.

-

Incomplete coupling: If the amino acid does not remain fully dissolved, the coupling reaction may not go to completion, leading to the formation of deletion sequences in the final peptide product.

-

Aggregation: Undissolved particles can contribute to the aggregation of the growing peptide-resin, further hindering reaction efficiency.

The subject of this guide, Fmoc-L-Nle(6-OH)-OH, is a non-proteinogenic amino acid derivative. The presence of a terminal hydroxyl group on the side chain introduces a degree of polarity that differentiates it from its parent compound, Fmoc-L-Nle-OH. This structural modification necessitates a careful consideration of solvent choice to ensure optimal solubility.

Physicochemical Properties and Predicted Solubility

The solubility of an Fmoc-protected amino acid is primarily governed by the interplay between the large, hydrophobic fluorenylmethoxycarbonyl (Fmoc) group and the amino acid side chain.[3]

-

The Fmoc Group: This bulky, nonpolar moiety generally confers good solubility in a range of organic solvents.

-

The Norleucine Side Chain: The linear four-carbon chain of the norleucine side chain is hydrophobic.

-

The Terminal Hydroxyl Group: The key feature of this compound is the hydroxyl group at the 6-position of the side chain. This group introduces a polar, hydrogen-bonding capable functionality.

Based on these structural features, we can predict the solubility of this compound in common SPPS solvents:

-

Polar Aprotic Solvents (e.g., DMF, NMP): These are the most commonly used solvents in SPPS due to their excellent ability to solvate the peptide-resin matrix and dissolve most Fmoc-amino acids.[1][4] The polar nature of these solvents is expected to favorably interact with the hydroxyl group of this compound, leading to high solubility. For instance, the related compound Fmoc-L-Nle-OH is known to be clearly soluble in DMF at a concentration of 0.5 M (1 mmol in 2 mL).[5] We anticipate a similar or potentially enhanced solubility for the hydroxylated derivative in these solvents.

-

Chlorinated Solvents (e.g., DCM): Dichloromethane is another common solvent in peptide synthesis, though its use in Fmoc chemistry can be limited.[1] While the hydrophobic Fmoc group and the hydrocarbon side chain will be well-solvated by DCM, the polar hydroxyl group may limit the overall solubility compared to polar aprotic solvents.

-

"Green" Solvents (e.g., 2-MeTHF, CPME): In recent years, there has been a push towards more environmentally friendly solvents in SPPS.[6] The solubility of Fmoc-amino acids in these solvents can be more variable. For example, 2-methyltetrahydrofuran (2-MeTHF) has shown promise, but optimization is often required.[6] The polarity of this compound may make it more amenable to dissolution in some of these greener solvent systems, such as PolarClean, which has demonstrated a high capacity for dissolving a wide range of Fmoc-amino acids.[7]

Experimental Determination of Solubility: The Shake-Flask Method

For precise and reliable solubility data, the equilibrium or shake-flask solubility method is the gold standard.[3][8] This method involves generating a saturated solution of the compound and quantifying the concentration of the dissolved solute.

Materials and Equipment

-

This compound

-

Candidate solvents (e.g., DMF, NMP, DCM, 2-MeTHF, Acetonitrile)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator

-

Temperature-controlled environment (e.g., incubator or water bath)

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Detailed Protocol

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile/water) to prepare a stock solution of known concentration.

-

Perform a series of dilutions of the stock solution to create a set of at least five standard solutions that will be used to generate a calibration curve.

-

-

Sample Preparation:

-

Add an excess amount of this compound to a vial containing a known volume of the test solvent. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).[8]

-

-

Phase Separation:

-

After the equilibration period, centrifuge the vials at a high speed to pellet the undissolved solid.

-

-

Sample Collection and Dilution:

-

Carefully withdraw a known volume of the clear supernatant, being cautious not to disturb the solid pellet.

-

Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the calibration curve.

-

-

Quantification:

-

Analyze the standard solutions and the diluted sample by HPLC-UV. The Fmoc group has a strong chromophore, allowing for sensitive detection at approximately 265 nm.[8]

-

Generate a calibration curve by plotting the peak area of the standards against their known concentrations.

-

-

Calculation:

-

Determine the concentration of this compound in the diluted sample using the calibration curve.

-

Calculate the original concentration in the saturated supernatant by accounting for the dilution factor. This value represents the equilibrium solubility of the compound in the test solvent.

-

Experimental Workflow Diagram

Caption: Workflow for the shake-flask solubility determination method.

Data Presentation and Interpretation

The experimentally determined solubility data should be summarized in a clear and concise table to allow for easy comparison between different solvents.

Table 1: Hypothetical Solubility Data for this compound at 25°C

| Solvent | Solvent Type | Solubility (mg/mL) | Solubility (M) | Observations |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | [Experimental Value] | [Experimental Value] | e.g., Clear, colorless solution |

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | [Experimental Value] | [Experimental Value] | e.g., Clear, colorless solution |

| Dichloromethane (DCM) | Chlorinated | [Experimental Value] | [Experimental Value] | e.g., Suspension formed initially |

| Acetonitrile (ACN) | Polar Aprotic | [Experimental Value] | [Experimental Value] | e.g., Moderate solubility |

| 2-Methyltetrahydrofuran (2-MeTHF) | Ether | [Experimental Value] | [Experimental Value] | e.g., Limited solubility |

Interpreting the Results:

The choice of solvent for SPPS will depend on the required concentration for the coupling reaction, which is typically in the range of 0.2 to 0.5 M.[4] Solvents in which this compound exhibits high solubility are preferred to ensure a homogenous reaction mixture and drive the coupling reaction to completion. The presence of the hydroxyl group may also allow for the exploration of solvent mixtures, such as those containing small amounts of DMSO, to enhance solubility in cases where aggregation is a concern.[1]

Conclusion and Recommendations

While publicly available quantitative data on the solubility of this compound is scarce, this guide provides a robust framework for its determination. Based on the principles of physical organic chemistry, high solubility is anticipated in polar aprotic solvents such as DMF and NMP. However, for critical applications in drug development and manufacturing, it is imperative to perform experimental verification. The detailed shake-flask protocol provided herein offers a reliable method for generating this crucial data. By systematically evaluating the solubility of this compound in a range of solvents, researchers can optimize their peptide synthesis protocols, leading to higher purity, increased yields, and more reliable scientific outcomes.

References

- Vertex AI Search. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved January 16, 2026.

-